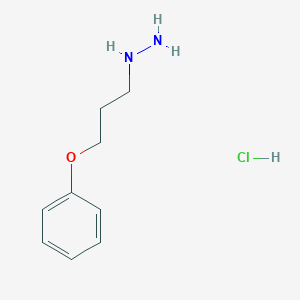

(3-Phenoxypropyl)hydrazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-Phenoxypropyl)hydrazine hydrochloride” is a chemical compound with the molecular formula C9H15ClN2O . It has a molecular weight of 202.68 .

Synthesis Analysis

The synthesis of hydrazine derivatives, such as “(3-Phenoxypropyl)hydrazine hydrochloride”, can involve various synthetic routes including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . For instance, aldehydes and ketones can be converted to a hydrazine derivative by reaction with hydrazine . These “hydrazones” can be further converted to the corresponding alkane by reaction with base and heat .Molecular Structure Analysis

The molecular structure of “(3-Phenoxypropyl)hydrazine hydrochloride” is represented by the formula C9H15ClN2O .Chemical Reactions Analysis

Hydrazine and its derivatives, including “(3-Phenoxypropyl)hydrazine hydrochloride”, can undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . Accurate analysis of hydrazine and its derivatives in biological samples is complicated by the tendency of these chemicals to autoxidize during storage .Scientific Research Applications

Sensor Development for Environmental Monitoring

A study reported the development of an electrochemical sensor for the determination of hydrazine in the presence of phenol in water and wastewater samples. This sensor utilized a nanocomposite modified carbon paste electrode, highlighting the relevance of hydrazine derivatives in environmental monitoring and pollution research (Karimi-Maleh et al., 2014).

Fluorescent Probes for Biological and Environmental Applications

Another study focused on designing a ratiometric fluorescent probe for hydrazine detection. This probe, based on dicyanoisophorone, was shown to be suitable for measuring hydrazine levels in biological and water samples, offering a method with low cytotoxicity, high sensitivity, and the ability to perform fluorescence imaging in living cells (Zhu et al., 2019).

Advanced Oxidation Processes for Water Treatment

Research investigating the use of hydrazine and other compounds as hydrogen substitutes in the Fenton reaction for phenol degradation in water treatment demonstrated the utility of hydrazine derivatives in enhancing the efficiency of water purification technologies (Yalfani et al., 2011).

Chemical Synthesis and Heterocyclic Compounds

A study on the Vilsmeier-Haack reagent explored the synthesis of various heterocyclic compounds starting from hydrazine derivatives, indicating the importance of these compounds in the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Roohi et al., 2013).

Mechanism of Action

Target of Action

Hydrazine derivatives, in general, are known to react with carbonyl compounds . This suggests that the targets could be aldehydes or ketones in the body.

Mode of Action

(3-Phenoxypropyl)hydrazine hydrochloride, like other hydrazines, can react with aldehydes and ketones to form hydrazones . The nitrogen in the hydrazine acts as a nucleophile and reacts with the partially positive carbon in the carbonyl group . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

The formation of hydrazones from the reaction of hydrazines with aldehydes or ketones is a well-known process . This reaction could potentially affect various biochemical pathways involving these compounds.

Result of Action

The formation of hydrazones could potentially alter the function of aldehydes and ketones in the body .

Safety and Hazards

properties

IUPAC Name |

3-phenoxypropylhydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.ClH/c10-11-7-4-8-12-9-5-2-1-3-6-9;/h1-3,5-6,11H,4,7-8,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRRSMFDJGYBHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCNN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Phenoxypropyl)hydrazine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2513639.png)

![3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2513641.png)

![2-bromo-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide hydrobromide](/img/structure/B2513644.png)

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-methylsulfanylphenyl)methanone](/img/structure/B2513649.png)

![2-(6-oxopyridazin-1(6H)-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2513654.png)

![(2E)-3-[(4-ethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2513658.png)